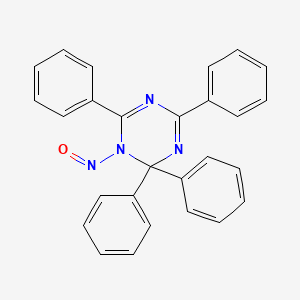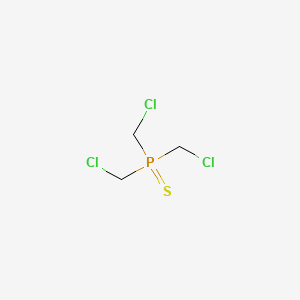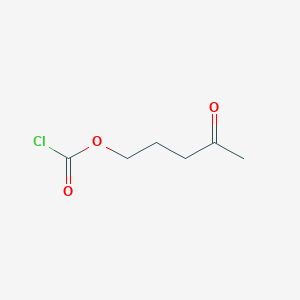![molecular formula C29H21NO B14486019 2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole CAS No. 64530-91-2](/img/structure/B14486019.png)
2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole is a complex organic compound known for its unique structural properties. This compound features a benzoxazole core with biphenyl and phenylethenyl substituents, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene . The reaction conditions often require a strong base to generate the ylide and an inert atmosphere to prevent side reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.
化学反应分析
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and mechanisms of action.
作用机制
The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
相似化合物的比较
Similar compounds to 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole include:
2-[1,1’-Biphenyl]-4-ylpentanedioic acid: This compound has a similar biphenyl structure but different functional groups.
trans-9-(2-Phenylethenyl)anthracene: This compound shares the phenylethenyl group but has a different core structure.
The uniqueness of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole lies in its combination of biphenyl and benzoxazole moieties, which confer distinct chemical and physical properties.
属性
CAS 编号 |
64530-91-2 |
|---|---|
分子式 |
C29H21NO |
分子量 |
399.5 g/mol |
IUPAC 名称 |
5-(2-phenylethenyl)-2-[2-(4-phenylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C29H21NO/c1-3-7-22(8-4-1)11-12-24-15-19-28-27(21-24)30-29(31-28)20-16-23-13-17-26(18-14-23)25-9-5-2-6-10-25/h1-21H |
InChI 键 |
YJEIKCTUYZRJTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC(=N3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
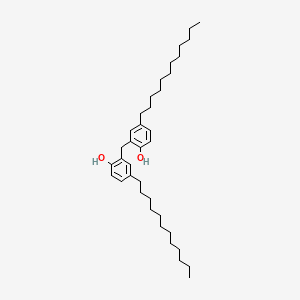
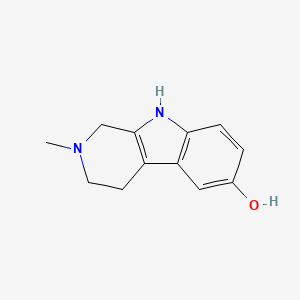

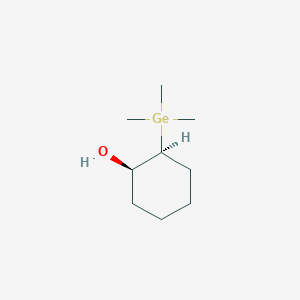
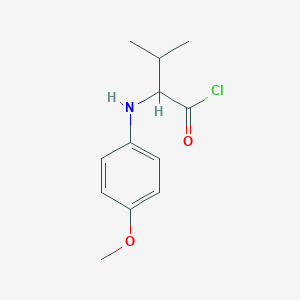
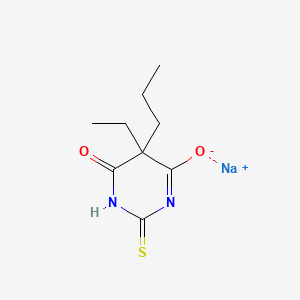
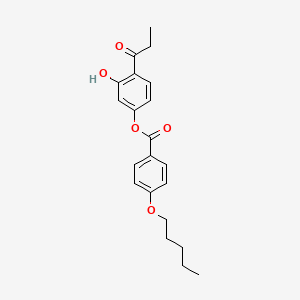
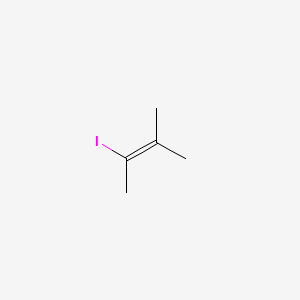
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
